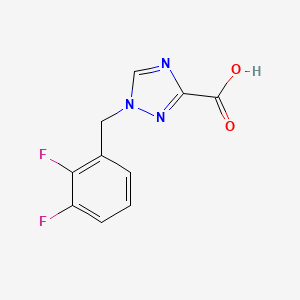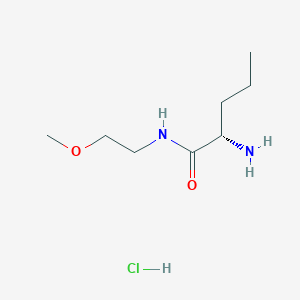![molecular formula C9H8ClN3 B1485052 4-クロロ-2-シクロプロピル-7H-ピロロ[2,3-d]ピリミジン CAS No. 1379340-05-2](/img/structure/B1485052.png)
4-クロロ-2-シクロプロピル-7H-ピロロ[2,3-d]ピリミジン
説明
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid and is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C .科学的研究の応用
がん治療のためのキナーゼ阻害剤
この化合物は、強力なキナーゼ阻害剤の開発のための足場として機能し、がん治療の有望な候補です。 4-クロロ-2-シクロプロピル-7H-ピロロ[2,3-d]ピリミジンのユニークな構造により、がん細胞の増殖と分裂に使用されるシグナル伝達経路を妨害できる化合物を生成することができます .
炎症性皮膚疾患の治療
研究者は、アトピー性皮膚炎などの炎症性皮膚疾患の革新的な治療におけるこの化合物の使用を探求してきました。 薬学におけるその汎用性は、そのような状態に対する新しい治療法の開発におけるその可能性を強調しています .
医薬品中間体
その汎用性とユニークな構造により、4-クロロ-2-シクロプロピル-7H-ピロロ[2,3-d]ピリミジンは医薬品中間体として広く使用されています。 それはさまざまな医薬品化合物の合成に重要な役割を果たします .
JAK阻害剤
これは、関節リウマチや骨髄線維症などの状態の治療に使用される薬剤であるトファシチニブやルキソリチニブなどのJAK阻害剤の調製に使用されます .
改善された合成方法
この化合物の合成方法には進歩があり、研究や製薬での利用が容易になりました。 ジメチルマロネートからの全体的な収率が著しく改善された7段階の合成が報告されています .
ツベルシジンの類似体
この化合物は、特定のウイルスに対して活性を示す抗生物質であるツベルシジンの4-アルキルアミノ-7-メチル類似体の一連の合成にも関与しています .
作用機序
Target of Action
The primary target of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is kinase . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
4-Chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its target kinases through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby affecting the signaling pathways regulated by these enzymes .
Biochemical Pathways
The inhibition of kinase activity by 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine affects various biochemical pathways. These include pathways involved in cell growth and differentiation, apoptosis, and immune response . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases like cancer .
Result of Action
The molecular and cellular effects of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the inhibition of kinase activity, disruption of cellular signaling pathways, and potential induction of apoptosis . These effects can lead to the suppression of disease progression, particularly in diseases like cancer .
Action Environment
The action of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .
将来の方向性
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimisation .
生化学分析
Biochemical Properties
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels .
Cellular Effects
The effects of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been found to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can modulate pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. Additionally, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can influence cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products may have different biochemical properties, which can impact cellular processes differently.
Dosage Effects in Animal Models
The effects of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes like α-amylase, affecting carbohydrate metabolism and glucose homeostasis . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes and altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and stability, which determine its bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization allows it to interact with target enzymes and proteins more effectively, enhancing its inhibitory activity and modulating cellular processes .
特性
IUPAC Name |
4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-6-3-4-11-9(6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYAHSBCIYSJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN3)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379340-05-2 | |
| Record name | 4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484975.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)
![4-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1484981.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)
![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
